4-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one
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Overview
Description
harmanone , belongs to the class of β-carboline alkaloids. It features an indole ring fused with a β-carboline moiety. Harmanone is naturally occurring and has been isolated from various plant sources, including Peganum harmala and Passiflora incarnata.
Preparation Methods
Synthetic Routes:
Total Synthesis: Although total synthesis of harmanone is challenging due to its complex structure, researchers have achieved it using multistep reactions. Key steps involve indole functionalization and β-carboline ring formation.
Partial Synthesis: Partial synthesis often starts from simpler precursors, such as tryptamine or β-carboline derivatives, followed by selective modifications.
Industrial Production:
Industrial-scale production of harmanone is limited, primarily due to its low natural abundance. research continues to explore efficient methods for large-scale synthesis.
Chemical Reactions Analysis
Harmanone undergoes several reactions:
Oxidation: Harmanone can be oxidized to form its corresponding ketone or other oxidation products.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or other reactive sites. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products:
- Oxidation: Harmanone ketone derivatives.
- Reduction: Harmanone alcohol derivatives.
- Substitution: Various substituted harmanone derivatives.
Scientific Research Applications
Harmanone’s versatility makes it valuable in various fields:
Neurochemistry: Harmanone interacts with neurotransmitter receptors, affecting mood and cognition.
Antioxidant Properties: It exhibits antioxidant activity, potentially protecting against oxidative stress-related diseases.
Anticancer Potential: Research suggests harmanone may inhibit cancer cell growth.
Neuroprotective Effects: Harmanone shows promise in neurodegenerative disease research.
Mechanism of Action
Harmanone’s mechanisms involve:
Serotonin Receptors: It modulates serotonin receptors (e.g., 5-HT₂A), impacting mood and behavior.
Monoamine Oxidase Inhibition: Harmanone inhibits monoamine oxidase (MAO), affecting neurotransmitter levels.
Antioxidant Pathways: It scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Harmanone stands out due to its unique fusion of indole and β-carboline moieties. Similar compounds include harmine, harmaline, and tetrahydroharmine, which share the β-carboline core but lack the indole ring.
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C23H23N3O/c27-23(11-5-6-16-14-24-20-9-3-1-7-17(16)20)26-13-12-19-18-8-2-4-10-21(18)25-22(19)15-26/h1-4,7-10,14,24-25H,5-6,11-13,15H2 |
InChI Key |
KANHUANATOZZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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